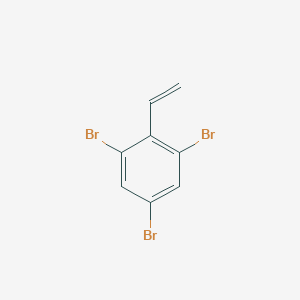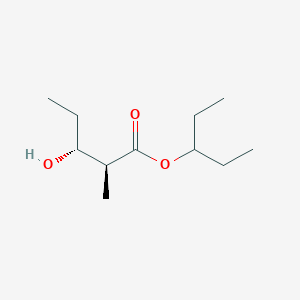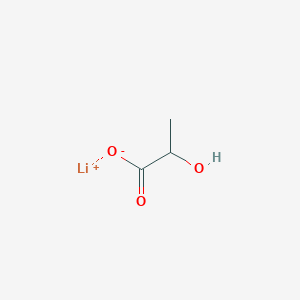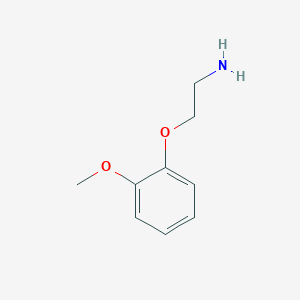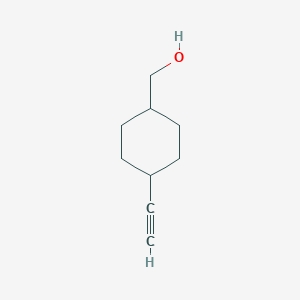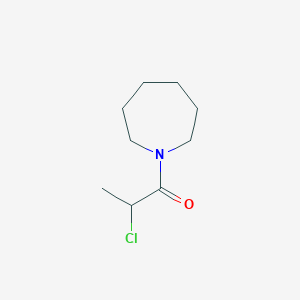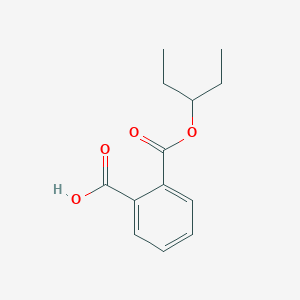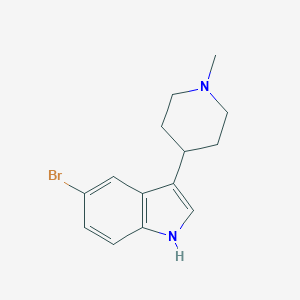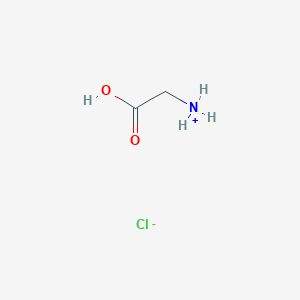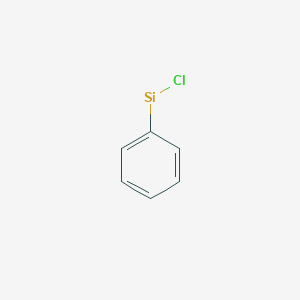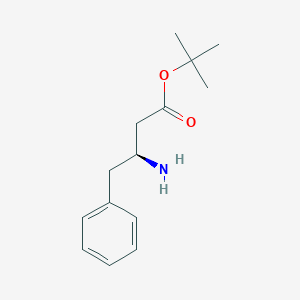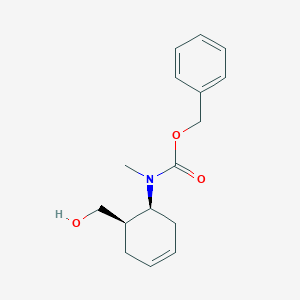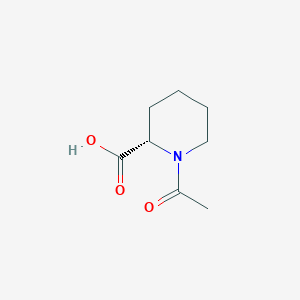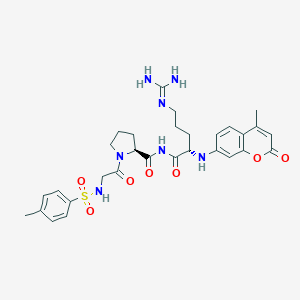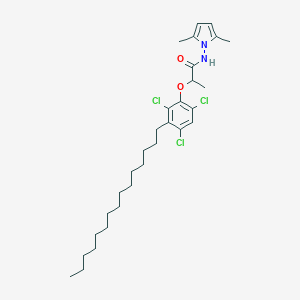
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, commonly known as DPPA, is a synthetic compound that has gained significant attention in the field of scientific research. DPPA is a potent activator of a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism.
Wirkmechanismus
DPPA activates N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide by binding to the γ-subunit of the enzyme, which leads to conformational changes and allosteric activation. N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide activation results in the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemische Und Physiologische Effekte
DPPA has been shown to have various biochemical and physiological effects, including the activation of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, inhibition of mTOR signaling pathway, improvement of glucose metabolism and insulin sensitivity, reduction of oxidative stress, and protection against ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPPA in lab experiments is its potency and specificity in activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. DPPA has been shown to be a more potent activator of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide than other compounds, such as AICAR and metformin. However, one of the limitations of using DPPA is its low solubility in aqueous solutions, which may affect its bioavailability and effectiveness in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on DPPA. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of DPPA. Another direction is the investigation of the potential therapeutic applications of DPPA in other diseases, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of novel DPPA derivatives with improved solubility and bioavailability could enhance the effectiveness of DPPA in in vivo studies.
Synthesemethoden
DPPA can be synthesized using a multi-step process involving the reaction of 2,5-dimethylpyrrole with 2,4,6-trichloro-3-pentadecylphenol in the presence of a base, followed by the addition of propanoyl chloride. The resulting product is then purified using column chromatography to obtain pure DPPA.
Wissenschaftliche Forschungsanwendungen
DPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, DPPA has been shown to inhibit the growth and proliferation of cancer cells by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide, which leads to the suppression of mTOR signaling pathway. In diabetes research, DPPA has been found to improve glucose metabolism and insulin sensitivity by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide. In cardiovascular research, DPPA has been shown to protect against ischemic injury by activating N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
111253-92-0 |
|---|---|
Produktname |
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
Molekularformel |
C30H45Cl3N2O2 |
Molekulargewicht |
572 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)-2-(2,4,6-trichloro-3-pentadecylphenoxy)propanamide |
InChI |
InChI=1S/C30H45Cl3N2O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-26(31)21-27(32)29(28(25)33)37-24(4)30(36)34-35-22(2)19-20-23(35)3/h19-21,24H,5-18H2,1-4H3,(H,34,36) |
InChI-Schlüssel |
SSJJQHCVCPBZCW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1Cl)Cl)OC(C)C(=O)NN2C(=CC=C2C)C)Cl |
Synonyme |
Propanamide, N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-(2,4,6-trichloro-3-pent adecylphenoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



